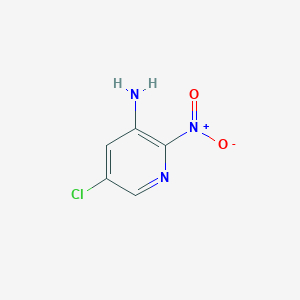
5-Chloro-2-nitropyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-nitropyridin-3-amine is an organic compound with the molecular formula C5H4ClN3O2 and a molecular weight of 173.56 g/mol It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, a nitro group at the 2-position, and an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-nitropyridin-3-amine typically involves the nitration of 2-chloro-5-nitropyridine followed by amination. One common method includes the reaction of 2,5-dichloro-3-nitropyridine with ammonia in the presence of a suitable catalyst . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves multi-step processes starting from readily available raw materials. For instance, 2-chloro-5-nitropyridine can be synthesized from 2-halogenated acrylate, which is then subjected to nitration and subsequent amination . The process is optimized for large-scale production, focusing on cost-effectiveness, safety, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-nitropyridin-3-amine undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, and solvents like ethanol.
Substitution: Amines or thiols, solvents like dimethyl sulfoxide, and bases like potassium carbonate.
Major Products:
Reduction: 5-Chloro-2-aminopyridin-3-amine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-nitropyridin-3-amine is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is employed in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-nitropyridin-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atom can participate in substitution reactions, leading to the formation of various derivatives with potential biological activity .
Comparison with Similar Compounds
- 2-Amino-5-chloropyridine
- 5-Bromo-6-chloropyridin-2-amine
- 4-Hydroxy-3-nitropyridine
Comparison: Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses .
Biological Activity
5-Chloro-2-nitropyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula: C5H4ClN3O2
Molecular Weight: 173.56 g/mol
IUPAC Name: this compound
Canonical SMILES: C1=C(C=NC(=C1N)N+[O-])Cl
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group in the compound can undergo reduction to form reactive intermediates, which can interact with various biological molecules, including proteins and nucleic acids. Additionally, the chlorine atom can participate in substitution reactions, leading to the formation of various derivatives that may exhibit enhanced biological activity .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
- Enzyme Inhibition : It has been used in studies investigating enzyme inhibitors, particularly in the context of synthesizing bioactive compounds.
- Pharmaceutical Applications : Ongoing research is exploring its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting various diseases .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A study highlighted the compound's effectiveness against certain bacterial strains, indicating a minimum inhibitory concentration (MIC) that suggests potential as an antibiotic .
- Enzyme Interaction : Research demonstrated that derivatives formed from this compound could inhibit specific enzymes involved in metabolic pathways, showcasing its utility in drug design aimed at metabolic disorders .
- Synthetic Applications : The compound serves as an intermediate in synthesizing more complex organic molecules. It has been utilized in various chemical reactions, including reduction and substitution reactions, which are essential for creating new pharmaceuticals.
Properties
Molecular Formula |
C5H4ClN3O2 |
|---|---|
Molecular Weight |
173.56 g/mol |
IUPAC Name |
5-chloro-2-nitropyridin-3-amine |
InChI |
InChI=1S/C5H4ClN3O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H,7H2 |
InChI Key |
WCPVVFWSUUDVOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















